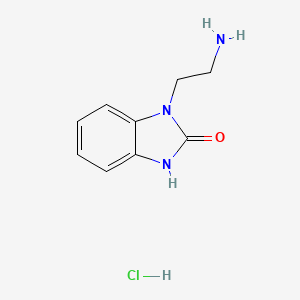

1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Description

1-(2-Aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS: 64928-55-8) is a benzodiazol-2-one derivative characterized by a 2-aminoethyl substituent at the 1-position of the heterocyclic core. Its molecular formula is C₉H₁₁Cl₂N₃O (MW: 248.11 g/mol) . The compound is commercially available at 95% purity (1g for USD 22) and is commonly used as a pharmaceutical intermediate or research chemical . The hydrochloride salt enhances its solubility, making it suitable for biological assays or drug formulation.

Properties

IUPAC Name |

3-(2-aminoethyl)-1H-benzimidazol-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.ClH/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13;/h1-4H,5-6,10H2,(H,11,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQPYJTVVDTJSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64928-55-8 | |

| Record name | 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves the following steps:

Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carbonyl compound, such as glyoxal or its derivatives, under acidic conditions.

Introduction of the Aminoethyl Group: The benzodiazole core is then reacted with ethylene diamine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the aminoethyl group.

Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Acylation Reactions

The primary amine on the ethyl side chain readily undergoes acylation with activated carboxylic acids or acyl chlorides. This is critical for generating amide-linked derivatives with biological relevance:

-

Mechanism : Deprotonation of the benzimidazolone NH by NaH enhances nucleophilicity, enabling attack on the acyl chloride.

-

Applications : Derivatives show NLRP3 inflammasome inhibition, with pyroptosis reduction up to 37.7% .

Alkylation Reactions

The aminoethyl group participates in nucleophilic substitutions with alkyl halides or α-bromo carbonyl compounds:

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states.

-

Biological Impact : Alkylated derivatives exhibit improved solubility and target affinity in NLRP3 inhibition studies .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles via intramolecular cyclization:

-

Key Insight : Cyclization often requires acidic or basic conditions to activate specific functional groups .

Coupling Reactions

The amine group engages in peptide-like couplings using standard activating agents:

Oxidation and Functionalization

The benzimidazolone core tolerates oxidation and electrophilic substitution:

| Reagent/Conditions | Product | Reference |

|---|---|---|

| DDQ, CH₂Cl₂, rt | 1-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-benzimidazoles | |

| HNO₃/H₂SO₄, 0°C | Nitro-substituted benzimidazolone derivatives |

-

Electrophilic Aromatic Substitution : Nitration occurs preferentially at the para position of the benzene ring.

Critical Reaction Parameters

-

Solvents : DMF and methanol are preferred for acylation/alkylation due to their polarity and compatibility with amine functionalities .

-

Temperature : Most reactions proceed at room temperature, but cyclizations require reflux (e.g., 80°C in ethanol) .

-

Bases : DBU or DIPEA are essential for deprotonating the amine in alkylation/acylation steps .

This compound’s reactivity profile enables its use in medicinal chemistry for developing NLRP3 inhibitors and antimicrobial agents, with structural modifications directly influencing bioactivity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have indicated that derivatives of 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlights the design of potent inhibitors targeting PI3Kγ pathways, which are crucial in cancer metabolism and growth .

2. Neuropharmacology

The compound has also been investigated for its neuroprotective effects. Research suggests that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. The inhibition of phospholipase A2 has been associated with neuroprotection against excitotoxicity .

| Application | Effect |

|---|---|

| Neuroprotection | Modulation of neurotransmitter systems; potential therapeutic effects in neurodegenerative diseases . |

Biochemical Applications

1. Enzyme Inhibition

The compound serves as a substrate or inhibitor for various enzymes, including phospholipases and kinases. Its ability to inhibit these enzymes can be leveraged in drug development to target specific biochemical pathways implicated in diseases.

| Enzyme Target | Type of Interaction |

|---|---|

| Phospholipase A2 | Inhibition leading to reduced phospholipidosis . |

| Kinases (e.g., PI3K) | Selective inhibition affecting cancer cell signaling pathways . |

Case Studies

Case Study 1: Anticancer Activity

In a preclinical study, derivatives of the compound were tested against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range. This suggests that modifications to the benzodiazole structure can enhance anticancer activity.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound in animal models of neurodegeneration. The administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress, indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. Pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzodiazol-2-one Core

The pharmacological and physicochemical properties of benzodiazol-2-one derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Commercial Comparison

Key Observations :

Flibanserin’s piperazine-trifluoromethylphenyl substituent introduces bulkiness and electron-withdrawing effects, enabling selective serotonin receptor modulation .

Commercial Viability :

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Key Observations :

- LogP Differences : Flibanserin’s higher LogP (3.8) reflects greater lipophilicity due to the trifluoromethylphenyl group, enhancing blood-brain barrier penetration compared to the target compound (LogP ~1.5) .

- Molecular Weight : The target compound’s lower MW (248.11) may favor better absorption and distribution compared to bulkier analogs like Flibanserin .

Biological Activity

1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS Number: 64928-55-8) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Formula : C9H12ClN3O

Molecular Weight : 213.66 g/mol

IUPAC Name : 3-(2-aminoethyl)-1H-benzimidazol-2-one; hydrochloride

Appearance : White to off-white powder

Purity : Minimum 95%

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClN3O |

| Molecular Weight | 213.66 g/mol |

| CAS Number | 64928-55-8 |

| IUPAC Name | 3-(2-aminoethyl)-1H-benzimidazol-2-one; hydrochloride |

| Appearance | White to off-white powder |

| Purity | Minimum 95% |

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties against neurodegenerative diseases by modulating signaling pathways involved in neuronal survival.

- Antimicrobial Properties : Some studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Neuroprotection in Animal Models : A study published in Journal of Neurochemistry demonstrated that administration of the compound in rodent models resulted in reduced neuronal apoptosis following induced oxidative stress. The mechanism was linked to the modulation of caspase pathways and increased levels of neurotrophic factors .

- Antimicrobial Efficacy : In vitro assays revealed that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds.

Safety and Toxicology

The safety profile of this compound indicates potential hazards. The compound is classified with hazard statements indicating risk upon ingestion or skin contact (H302-H335) and requires standard laboratory safety precautions during handling .

Q & A

Basic: What are the recommended methods for synthesizing and purifying 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Benzodiazole Formation : Start with 2-aminophenol derivatives and react with urea or thiourea under acidic conditions to form the benzodiazol-2-one scaffold.

Aminoethyl Functionalization : Introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination. For example, reacting the benzodiazol-2-one with 2-chloroethylamine hydrochloride in the presence of a base like K₂CO₃ in DMF at 60–80°C .

Hydrochloride Salt Formation : Purify the free base by recrystallization (e.g., using ethanol/water mixtures) and treat with HCl gas in anhydrous ether to precipitate the hydrochloride salt.

Critical Step : Monitor reaction progress using TLC or HPLC. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures removal of unreacted intermediates .

Basic: How can the structural integrity of this compound be validated?

Methodological Answer:

Use a combination of:

- X-ray Crystallography : For unambiguous confirmation of the 3D structure, employ SHELX programs (e.g., SHELXL for refinement) to analyze single crystals grown via slow evaporation from acetonitrile .

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ should confirm the benzodiazole ring (δ ~6.8–7.5 ppm for aromatic protons), the 2-aminoethyl chain (δ ~2.8–3.5 ppm), and the carbonyl group (δ ~165–170 ppm in ¹³C).

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₉H₁₁ClN₃O: 248.06) .

Advanced: How can researchers design experiments to investigate this compound’s interaction with serotonin receptors (e.g., 5-HT1A/5-HT2A)?

Methodological Answer:

In Vitro Binding Assays :

- Use radioligand displacement assays with [³H]-8-OH-DPAT (5-HT1A) and [³H]-ketanserin (5-HT2A). Incubate the compound with membrane preparations from transfected HEK293 cells expressing human receptors.

- Calculate IC₅₀ values and compare to reference agonists/antagonists (e.g., buspirone for 5-HT1A, ritanserin for 5-HT2A) .

Functional Assays :

- Measure cAMP accumulation (5-HT1A: Gi-coupled) or calcium flux (5-HT2A: Gq-coupled) using luminescence-based reporters.

- Validate results with knockout models or selective receptor antagonists to confirm specificity.

Advanced: What computational strategies are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

Molecular Dynamics (MD) Simulations :

- Use software like GROMACS to model the compound’s interaction with lipid bilayers, predicting blood-brain barrier permeability.

- Analyze free energy profiles (e.g., PMF calculations) for passive diffusion.

ADMET Prediction :

- Tools like SwissADME or ADMETLab 2.0 estimate solubility (LogS), plasma protein binding, and CYP450 inhibition.

- Key parameters: LogP ~1.5–2.0 (optimal for CNS penetration), PSA <70 Ų (high oral bioavailability) .

Advanced: How can stability studies under varying pH and temperature conditions be optimized?

Methodological Answer:

Forced Degradation Studies :

- Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24–72 hours.

- Analyze degradation products via UPLC-MS/MS (C18 column, gradient: 0.1% formic acid in H₂O/acetonitrile).

Kinetic Modeling :

- Apply Arrhenius equation to predict shelf-life at 25°C using data from accelerated stability tests (40–60°C).

- Identify major degradation pathways (e.g., hydrolysis of the benzodiazole ring under basic conditions) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

Analog Synthesis :

- Modify the 2-aminoethyl chain (e.g., alkylation, acylation) or benzodiazole substituents (e.g., halogens, methoxy groups).

- Use parallel synthesis techniques to generate a library of derivatives.

Biological Profiling :

- Screen analogs against a panel of GPCRs (e.g., dopamine D₂, adrenergic α₁) to assess selectivity.

- Correlate activity data with molecular descriptors (e.g., Hammett σ values for electronic effects) .

Advanced: How can in vivo efficacy be evaluated in neurological disorder models?

Methodological Answer:

Animal Models :

- Test anxiolytic effects in the elevated plus maze (EPM) or antidepressant activity in the forced swim test (FST) using rodents.

- Administer the compound intraperitoneally (dose range: 1–30 mg/kg) and compare to positive controls (e.g., fluoxetine).

Pharmacokinetic Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.